molecular formula C19H20ClN5OS B4674556 N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4674556
M. Wt: 401.9 g/mol
InChI Key: SSDMVFDGBMBTNF-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the benzothiadiazole core with the piperazine derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.

    Piperazine Derivatives: Compounds with the piperazine ring but different aromatic substituents.

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its specific combination of benzothiadiazole and piperazine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c1-13-2-3-14(20)10-18(13)25-8-6-24(7-9-25)12-19(26)21-15-4-5-16-17(11-15)23-27-22-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDMVFDGBMBTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 6
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE

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